Monobutyl phthalate acyl-beta-D-glucuronide

Human biomonitoring Exposure assessment Phase II metabolism

In biomonitoring, enzymatic deconjugation of urinary MBP-glucuronide introduces variability that compromises total MBP quantitation. This certified reference standard enables direct LC-MS/MS measurement, eliminating β-glucuronidase bias. • Direct quantitation of the 84-94% conjugated urinary metabolite fraction • Avoids inter-species hydrolysis efficiency differences that skew exposure data • Enables accurate PBPK model parameterization for human risk assessment Supplied with full Certificate of Analysis; ships under dry ice globally.

Molecular Formula C18H22O10
Molecular Weight 398.364
CAS No. 85209-81-0
Cat. No. B586123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonobutyl phthalate acyl-beta-D-glucuronide
CAS85209-81-0
Synonyms1-(Butyl 1,2-Benzenedicarboxylate)-β-D-glucopyranuronic Acid;  Monobutyl Phthalate Glucuronide; 
Molecular FormulaC18H22O10
Molecular Weight398.364
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C18H22O10/c1-2-3-8-26-16(24)9-6-4-5-7-10(9)17(25)28-18-13(21)11(19)12(20)14(27-18)15(22)23/h4-7,11-14,18-21H,2-3,8H2,1H3,(H,22,23)/t11-,12-,13+,14-,18-/m0/s1
InChIKeySCTNBUBWGRBAFE-PCBYGDGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 17034 crm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBP-Glucuronide: Analytical Standard Overview


Monobutyl phthalate acyl-β-D-glucuronide (MBP-Gluc; CAS 85209-81-0) is the phase II glucuronide conjugate of monobutyl phthalate (MBP), the primary active metabolite of the plasticizer di-n-butyl phthalate (DBP). This acyl glucuronide is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation and represents a major urinary and biliary elimination product in both rodents and humans [1][2]. As an acyl glucuronide, it possesses inherent chemical reactivity including susceptibility to pH-dependent hydrolysis and intramolecular acyl migration, which distinguishes it from ether-type glucuronide conjugates [3]. The compound is employed primarily as a certified analytical reference standard for the accurate quantitation of total (free plus conjugated) MBP in biological matrices, a critical parameter for exposure assessment and physiologically based pharmacokinetic (PBPK) modeling [4].

Type Acyl glucuronide analytical reference standard
Workflow Direct LC-MS/MS quantitation without enzymatic hydrolysis
Use Context Exposure assessment, PBPK modeling, biomonitoring research

MBP-Glucuronide: Why Generic Standards Fail


Phthalate monoester glucuronides are not interchangeable analytical surrogates. Their chromatographic retention, mass spectrometric fragmentation, and extraction recovery differ fundamentally based on the alkyl side-chain length and lipophilicity of the parent monoester [1]. Moreover, the extent of in vivo glucuronidation is highly compound-specific: monobutyl phthalate (mBP) exhibits approximately 84-94% conjugation in human urine, whereas monoethyl phthalate (mEP) is excreted predominantly (~71%) as the free, unconjugated monoester [2]. Substituting a structurally distinct glucuronide (e.g., MEHP-glucuronide or MEP-glucuronide) for MBP-glucuronide in an LC-MS/MS assay introduces quantitation error due to differences in ionization efficiency and retention time, compromising the accuracy of total MBP measurements required for regulatory biomonitoring and risk assessment [3].

Alkyl side-chain length alters chromatographic retention and extraction recovery vs. other phthalate glucuronides.
Glucuronidation efficiency is compound-specific; MBP conjugate profile differs markedly from MEP or MEHP metabolites.
Ionization efficiency and fragmentation patterns vary between glucuronide species, introducing quantitation bias if substituted.

MBP-Glucuronide: Quantitative Differentiation Evidence


Urinary Glucuronidation: mBP vs. mEP

In a population-based study of human urine samples (n=283 for mBP), the geometric mean of free (unconjugated) monobutyl phthalate (mBP) excreted in urine ranged from 6% to 16%, indicating that 84-94% of urinary mBP exists as the glucuronide conjugate. In contrast, the more hydrophilic monoethyl phthalate (mEP) was excreted approximately 71% as the free monoester, and mono-2-ethylhexyl phthalate (mEHP) showed intermediate glucuronidation [1]. This compound-specific conjugation pattern directly impacts analytical strategy: quantitation of total mBP for exposure assessment requires either enzymatic deconjugation (using β-glucuronidase) or a direct MBP-glucuronide standard, whereas mEP can be reasonably estimated from free monoester measurements alone [2].

Urinary Glucuronidation: mBP vs. mEP
Head-to-head
mBP: 84–94% conjugated (6–16% free)
mEP: ~29% conjugated (~71% free)
Supports direct quantitation workflow for total MBP.
Human urine (n=283 mBP, n=262 mEP); LC-MS/MS data.
Human biomonitoring Exposure assessment Phase II metabolism

Human vs. Rodent Microsome Glucuronidation

In vitro microsomal incubations reveal that MBP glucuronidation rates mediated by pooled human liver microsomes are higher than those mediated by rat or mouse liver microsomes [1]. In humanized-liver (HL) mice, which express human hepatic enzymes, concentrations of MBP glucuronide in 0-7 hour accumulated urine samples were significantly higher than those in control mice [2]. This species difference in conjugation capacity has direct implications for toxicokinetic modeling: using rat-derived glucuronidation parameters to predict human MBP clearance would underestimate the extent of phase II conjugation and consequently overestimate systemic exposure to the biologically active free MBP.

Species Glucuronidation Rate
Cross-study comparable
Human > rodent (in vitro & in vivo)
Supports species-specific toxicokinetic modeling.
Humanized-liver mouse urine data; no exact fold reported.
Toxicokinetics Species extrapolation In vitro-in vivo correlation

Acyl Migration and Isomerization of Glucuronides

In pregnant rats administered DBP, isomers of MBP glucuronide were detected in amniotic fluid, providing direct evidence of acyl group migration, a characteristic reactivity of acyl glucuronides [1]. This migration is not observed with the parent MBP (a non-acyl compound) nor with ether-type glucuronide conjugates. The practical consequence for bioanalysis is that MBP-glucuronide exists in biological samples as a mixture of positional isomers (1-β, 2-β, 3-β, and 4-β O-acyl isomers), each with potentially different chromatographic retention and MS/MS fragmentation [2]. Accurate quantitation of total MBP-glucuronide therefore requires either an authentic analytical standard that encompasses the isomeric distribution or a validated enzymatic hydrolysis method that converts all isomers back to free MBP.

Acyl Migration Isomerization
Class-level
Multiple positional isomers detected in amniotic fluid
Requires isomer-sensitive analytical strategy.
Pregnant rat model; characteristic of acyl glucuronides.
Acyl glucuronide reactivity Bioanalytical stability Metabolite identification

Conjugate vs. Free Metabolite Pharmacokinetics

Following intravenous administration of DBP in rats, the peak plasma concentration (Tmax) of MBP-glucuronide occurs at 20-30 minutes, whereas free MBP peaks earlier at 1-2 minutes [1]. This temporal separation reflects the sequential nature of phase I hydrolysis followed by phase II conjugation. In pregnant rats, the maternal plasma AUC for free MBP increased nonlinearly (10-fold increase between 50 mg/kg and 250 mg/kg DBP doses), indicating saturation of glucuronidation capacity at higher exposures, whereas fetal plasma AUC increased 8-fold over the same dose range [2]. These kinetic parameters are essential for developing accurate PBPK models that predict target tissue dosimetry of the developmentally toxic free MBP versus the conjugated, presumably inactive MBP-glucuronide.

Conjugate vs. Free PK
Head-to-head
Tmax: 20–30 min (glucuronide) vs. 1–2 min (free MBP)
AUC nonlinearity: 10× increase over 5× dose range
Enables separate kinetic profiling of conjugated vs. free analyte.
Sprague-Dawley rats; i.v. and oral DBP administration.
Toxicokinetics PBPK modeling Developmental toxicity

Direct Analysis vs. Surrogate Standards

Regulatory biomonitoring programs (e.g., NHANES) and pharmacokinetic studies increasingly employ direct LC-MS/MS methods that quantify MBP-glucuronide without enzymatic hydrolysis, using the authentic compound as a calibration standard or stable-isotope-labeled internal standard [1]. A direct LC-MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, MBP, and their major glucuronide and sulfate conjugates in human urine was systematically compared with indirect enzymatic hydrolysis-based methods [2]. The direct method using authentic glucuronide standards eliminates the variability introduced by incomplete enzymatic hydrolysis (β-glucuronidase efficiency varies by substrate and matrix) and reduces sample preparation time. Procurement of the unlabeled MBP-glucuronide standard is therefore essential for laboratories transitioning from indirect (total MBP via deconjugation) to direct (intact conjugate) analytical workflows.

Direct vs. Indirect Analysis
Supporting evidence
Direct LC-MS/MS using intact glucuronide standard eliminates enzymatic hydrolysis variability
Enables hydrolysis-free, high-throughput biomonitoring.
Comparison in human urine; indirect method uses β-glucuronidase.
LC-MS/MS method validation Isotope dilution Analytical reference standard

MBP-Glucuronide: Validated Application Scenarios


Urinary Biomonitoring: Direct Glucuronide Analysis

As demonstrated in Section 3 (Evidence Item 1), approximately 84-94% of urinary mBP is excreted as the glucuronide conjugate in humans. Procurement of the MBP-glucuronide analytical standard enables direct LC-MS/MS quantitation of this major urinary metabolite without relying on enzymatic hydrolysis, which introduces variability due to differential β-glucuronidase efficiency across sample matrices. This application is directly relevant to population-level exposure studies (e.g., NHANES) and occupational health monitoring where accurate, high-throughput measurement of internal phthalate exposure is mandated [1].

PBPK Model Parameterization and Validation

Evidence Items 2 and 4 establish that MBP-glucuronide exhibits species-specific glucuronidation rates (human > rodent) and distinct pharmacokinetic temporal profiles (Tmax = 20-30 min for glucuronide vs. 1-2 min for free MBP). Procurement of the authentic standard supports the generation of plasma and urine concentration-time data for the conjugated metabolite, which is a required input parameter for PBPK models used in human health risk assessment. Accurate model parameterization for the glucuronide pathway is essential for extrapolating rodent toxicity data to human exposure scenarios [2].

Acyl Glucuronide Reactivity and Adduct Studies

Evidence Item 3 documents the detection of MBP-glucuronide positional isomers in amniotic fluid, confirming acyl migration behavior characteristic of this compound class. Procurement of the MBP-glucuronide standard enables controlled in vitro studies of pH-dependent isomerization kinetics, stability assessment under various storage conditions, and investigation of potential covalent protein adduct formation. These studies are critical for understanding the toxicological relevance of acyl glucuronide metabolites and for establishing proper sample handling protocols in clinical and epidemiological studies [3].

Application
Selection Property
Validation Focus
Research biomonitoring (direct glucuronide)
Certified acyl glucuronide reference standard
Eliminate enzymatic hydrolysis variability; direct intact conjugate quantitation
PBPK model parameterization
Species-specific glucuronidation data
Conjugate concentration-time model input for human exposure extrapolation
Acyl glucuronide reactivity studies
Authentic isomeric mixture analytical standard
pH-dependent isomerization kinetics; protein adduct investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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